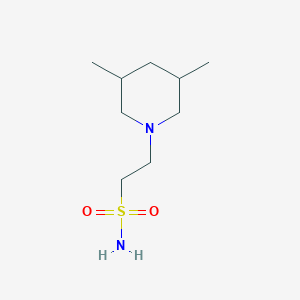
2-(3,5-Dimethylpiperidin-1-yl)ethane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-Dimethylpiperidin-1-yl)ethane-1-sulfonamide is a chemical compound with the molecular formula C9H20N2O2S and a molecular weight of 220.33 g/mol . This compound is primarily used in research and development settings, particularly in the fields of chemistry and pharmacology. Its structure features a piperidine ring substituted with two methyl groups at positions 3 and 5, an ethane chain, and a sulfonamide group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylpiperidin-1-yl)ethane-1-sulfonamide typically involves the reaction of 3,5-dimethylpiperidine with ethane-1-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle large quantities of reagents and solvents.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,5-Dimethylpiperidin-1-yl)ethane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.
Wissenschaftliche Forschungsanwendungen
2-(3,5-Dimethylpiperidin-1-yl)ethane-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Medicine: Research into potential therapeutic applications, such as drug development for neurological or inflammatory conditions, often involves this compound.
Wirkmechanismus
The mechanism of action of 2-(3,5-Dimethylpiperidin-1-yl)ethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the piperidine ring can interact with hydrophobic pockets in proteins, enhancing binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3,5-Dimethylpiperidin-1-yl)ethanamine: This compound is structurally similar but lacks the sulfonamide group, which affects its reactivity and binding properties.
3,5-Dimethylpiperidine: This is the parent compound without the ethane-sulfonamide chain, making it less versatile in chemical reactions.
Uniqueness
2-(3,5-Dimethylpiperidin-1-yl)ethane-1-sulfonamide is unique due to its combination of a piperidine ring, ethane chain, and sulfonamide group. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in research and development .
Eigenschaften
Molekularformel |
C9H20N2O2S |
|---|---|
Molekulargewicht |
220.33 g/mol |
IUPAC-Name |
2-(3,5-dimethylpiperidin-1-yl)ethanesulfonamide |
InChI |
InChI=1S/C9H20N2O2S/c1-8-5-9(2)7-11(6-8)3-4-14(10,12)13/h8-9H,3-7H2,1-2H3,(H2,10,12,13) |
InChI-Schlüssel |
HAUSMKHPOUVGOT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(CN(C1)CCS(=O)(=O)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


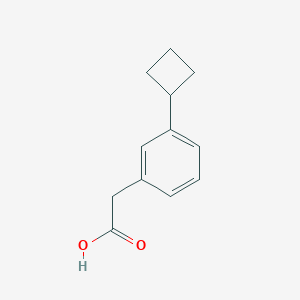
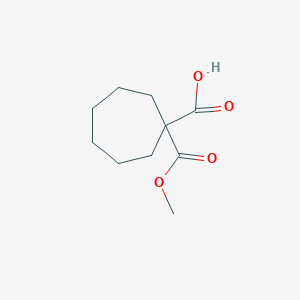
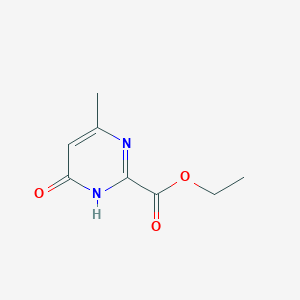
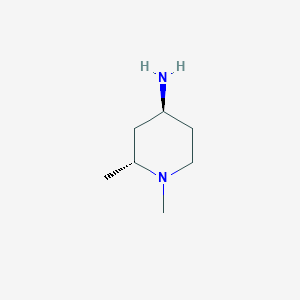
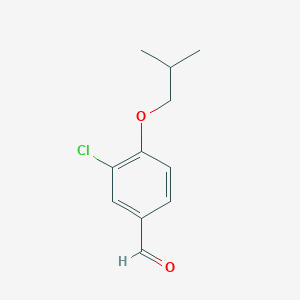
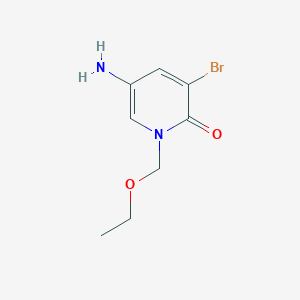
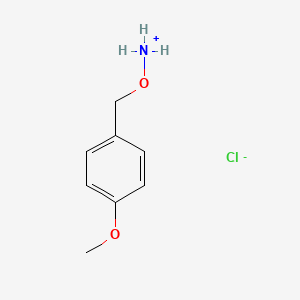

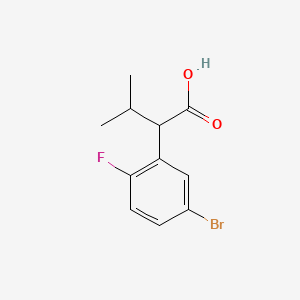
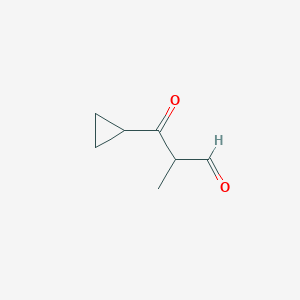
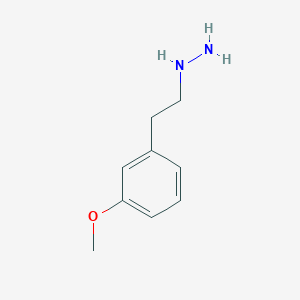
![tert-Butyl N-[2-(benzyloxy)-3-bromo-2-methylpropyl]carbamate](/img/structure/B13079766.png)

![Butyl[1-(4-chlorophenyl)ethyl]amine](/img/structure/B13079782.png)
